
Melamine
Overview
Description
Melamine is an organic compound with the chemical formula C₃H₆N₆ . It is a white crystalline solid that is a trimer of cyanamide, featuring a 1,3,5-triazine skeleton. This compound is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins. These resins are used in laminates, adhesives, molding compounds, coatings, and flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine is primarily synthesized from urea through a series of chemical reactions:
Heating Urea: Urea is heated to produce ammonia and isocyanic acid.
Formation of Cyanuric Acid: The isocyanic acid molecules undergo self-condensation to form cyanuric acid.
Transformation to this compound: Cyanuric acid is further heated and transformed into this compound.
Industrial Production Methods
In industrial settings, this compound is produced by the high-pressure catalytic conversion of urea. The process involves the following steps:
Decomposition of Urea: Urea is decomposed at high temperatures (around 350°C) and pressures (approximately 10 MPa) to form this compound, ammonia, and carbon dioxide.
Purification: The crude this compound is then purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Melamine undergoes various chemical reactions, including:
Condensation Reactions: this compound reacts with formaldehyde to form this compound-formaldehyde resins, which are thermosetting polymers.
Hydrolysis: this compound can be hydrolyzed to form cyanuric acid.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Formaldehyde: Used in the production of this compound-formaldehyde resins.
Acids and Bases: Used in hydrolysis and other reactions to modify this compound’s structure.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products
This compound-Formaldehyde Resins: Used in laminates, adhesives, and coatings.
Cyanuric Acid: Formed through hydrolysis of this compound.
Scientific Research Applications
Industrial Applications
1.1 Melamine-Formaldehyde Resins
this compound is primarily known for its role in the production of this compound-formaldehyde resins. These thermosetting plastics are characterized by their durability and heat resistance, making them suitable for various applications:
- Laminates : Used in flooring, countertops, and decorative surfaces.
- Adhesives : Employed in woodworking for bonding particleboard and plywood.
- Coatings : Utilized as protective coatings for wood and textiles.
- Molding Compounds : Molds for kitchenware and dishware are created using this compound-formaldehyde resins due to their strength and heat resistance .
1.2 Flame Retardants
this compound compounds act as effective flame retardants in textiles and foams. They release nitrogen gas when exposed to high temperatures, which helps dilute flammable gases and slow down combustion processes . This property is particularly valuable in manufacturing heat-resistant clothing and insulation materials.
1.3 Particle Boards
this compound is used in the production of particle boards, which are lighter and more cost-effective than traditional wood products. The incorporation of this compound enhances the mechanical strength and moisture resistance of these boards .
Consumer Products
2.1 Kitchenware
this compound is commonly found in kitchenware such as plates, bowls, and utensils due to its lightweight nature and durability. The material is resistant to scratches and stains, making it ideal for everyday use .
2.2 Cleaning Products
this compound foam is utilized in cleaning sponges that effectively remove stains without the need for chemical cleaners. This application has gained popularity for its eco-friendly approach to cleaning .
Environmental Research
3.1 Detection Methods
Recent studies have focused on developing sensitive detection methods for this compound in food products, particularly after incidents of contamination in infant formula and other dairy products. Techniques such as high-performance liquid chromatography (HPLC) and fluorescence sensors have been employed to detect this compound at very low concentrations .
3.2 Toxicological Studies
Research has indicated that this compound exposure can lead to kidney damage due to crystal formation when combined with other substances like cyanuric acid. Studies show that this compound can induce oxidative stress in kidney cells, leading to cell death and potential kidney stone formation .
Case Studies
Mechanism of Action
Melamine exerts its effects through various mechanisms:
Flame Retardancy: this compound releases inert gases such as nitrogen, steam, and ammonia when burned, which take away heat and dilute oxygen, thereby acting as a flame retardant.
Formation of this compound-Cyanurate Complex: When combined with cyanuric acid, this compound forms an insoluble complex that can lead to kidney stones .
Comparison with Similar Compounds
Melamine is often compared with other nitrogen-rich compounds such as:
Cyanuric Acid: Similar in structure but differs in its applications and properties.
Urea: Used as a precursor in the synthesis of this compound.
Glyoxal: Used as an alternative to formaldehyde in the synthesis of this compound-based resins
Uniqueness
This compound’s high nitrogen content and its ability to form durable thermosetting resins make it unique among similar compounds. Its flame retardant properties and applications in various industries further highlight its distinctiveness .
Biological Activity
Melamine, chemically known as 1,3,5-triazine-2,4,6-triamine, is an organic compound that has garnered significant attention due to its diverse applications and potential health risks. Originally utilized in the manufacturing of plastics and resins, this compound has been implicated in various toxicological studies, particularly concerning its biological activity and effects on human health. This article explores the biological activity of this compound, focusing on its neurotoxicity, nephrotoxicity, and overall impact on cellular mechanisms.
Neurotoxicity
Recent studies have highlighted this compound's detrimental effects on the central nervous system (CNS). Research indicates that this compound exposure can lead to cognitive impairments and disrupt neuronal function. For instance, a study demonstrated that this compound exacerbates neurotoxicity in neuronal SH-SY5Y cells, particularly in aging models. The findings showed a significant reduction in superoxide dismutase (SOD) activity and catalase (CAT) activity in cells treated with this compound, indicating oxidative stress induction .
Key Findings:
- This compound exposure leads to increased Casp3 activity, a marker of apoptosis.
- It disrupts synaptic plasticity by affecting glutamate receptors, crucial for learning and memory .
- Cognitive performance is impaired due to hippocampal neuron loss associated with this compound treatment .
Nephrotoxicity
This compound is also known for its nephrotoxic effects. Studies have reported significant alterations in renal tissue architecture following this compound exposure. In a rat model study, this compound administration led to elevated levels of malondialdehyde (a marker of oxidative stress) and reduced antioxidant gene expression . Furthermore, the compound was shown to induce oxidative stress in renal tissues by decreasing the activities of key antioxidant enzymes like SOD and CAT .
Table 1: Summary of Nephrotoxic Effects Observed in Animal Studies
The biological activity of this compound is mediated through several mechanisms:
- Oxidative Stress : this compound induces oxidative stress by decreasing antioxidant enzyme activities and increasing reactive oxygen species (ROS) levels.
- Apoptosis : The compound activates apoptosis pathways as evidenced by increased Casp3 activity in treated cells.
- Neurotransmitter Disruption : this compound affects neurotransmitter systems by modulating glutamate receptor functions, leading to impaired synaptic transmission.
Case Study 1: this compound Contamination in Food Products
The infamous this compound contamination incident in 2008 raised global awareness about the compound's toxicity. An analysis revealed varying contamination levels across different food products:
- Liquid Milk and Yogurt : Contamination ranged from 0.6 to 648 mg/kg.
- Powdered Milk Products : Levels varied from less than 1 to 6,196 mg/kg .
This incident highlighted the need for stringent food safety regulations regarding this compound levels in consumables.
Case Study 2: Protective Agents Against this compound Toxicity
Research has explored potential protective agents against this compound-induced toxicity. For example, Nootkatone was shown to counteract nephrotoxic effects by modulating oxidative stress responses and inflammatory pathways . This suggests avenues for therapeutic interventions in cases of this compound exposure.
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing melamine, and how do reaction conditions influence yield and purity?
this compound is synthesized via urea decomposition under high-pressure conditions (400°C), where urea breaks down into cyanic acid and ammonia. Catalysts (e.g., silica-alumina) enhance polymerization efficiency. Methodological considerations include controlling temperature gradients to minimize byproducts like CO₂ and optimizing catalyst ratios for higher purity . Post-synthesis, techniques like recrystallization or solvent washing are critical for purification.
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Use local exhaust and general ventilation to prevent dust accumulation .
- PPE : Wear N95 respirators, gloves, and goggles to avoid inhalation, skin contact, or eye irritation .
- Containment : Avoid spills using sealed containers and mechanical recovery methods for leaked material .
- Training : Implement Good Laboratory Practice (GLP) training to reduce exposure risks .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Chromatography : HPLC and GC coupled with UV/Vis or mass spectrometry (MS) detect this compound at trace levels (detection limits ≤ 0.1 ppm) .
- Spectroscopy : FTIR and NMR validate structural integrity, while atomic absorption spectroscopy (AAS) identifies metal contaminants .
- Standardization : Calibrate instruments using certified reference materials (CRMs) and validate methods via spike-recovery tests .
Q. How do this compound’s physicochemical properties (e.g., solubility, thermal stability) impact experimental design?
- Solubility : Low water solubility (0.3 g/L at 20°C) necessitates polar solvents (e.g., DMSO) for dissolution, influencing reaction kinetics .
- Thermal Stability : Decomposes at 350°C, requiring controlled heating in resin synthesis to prevent degradation .
- Hygroscopicity : Pre-store samples in desiccators to avoid moisture-induced aggregation during gravimetric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data (e.g., oral vs. dermal toxicity) for this compound?
- Leaching Studies : Simulate physiological conditions (e.g., pH, temperature) to measure this compound release from composites into biological fluids .
- Dose-Response Models : Calculate NOEC (No Observed Effect Concentration) and EC50 (Half-Maximal Effective Concentration) using in vitro assays (e.g., cell viability tests) .
- Cross-Study Comparisons : Apply meta-analysis to harmonize data from diverse models (rodent vs. human cell lines) and identify confounding variables (e.g., metabolite interactions) .
Q. What methodologies address regulatory challenges for this compound in applications like intumescent coatings?
- Advocacy Frameworks : Collaborate with industry consortia (e.g., CEPE this compound IC Research WG) to generate data on leaching behavior and socio-economic impacts of alternatives .
- Risk-Benefit Analysis : Use probabilistic models to compare this compound’s fire-retardant efficacy against substitutes (e.g., phosphates) while assessing toxicity thresholds .
Q. What experimental approaches assess the long-term environmental impact of this compound degradation products?
- Fate and Transport Modeling : Track this compound derivatives (e.g., cyanuric acid) in soil-water systems using isotopic labeling (e.g., ¹⁵N-melamine) .
- Ecotoxicology Assays : Determine PNEC (Predicted No-Effect Concentration) for aquatic organisms via chronic exposure tests (e.g., Daphnia magna mortality assays) .
Q. How can advanced characterization techniques improve understanding of this compound’s polymer network formation?
- Dynamic Mechanical Analysis (DMA) : Measure crosslink density in this compound-formaldehyde resins under varying curing conditions .
- X-ray Diffraction (XRD) : Analyze crystallinity changes during resin aging to predict material lifespan .
- In Situ Spectroscopy : Monitor real-time polymerization kinetics using Raman or FTIR to optimize catalyst ratios .
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6, Array | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25778-04-5, Array | |
Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |
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Record name | Melamine | |
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DSSTOX Substance ID |
DTXSID6020802 | |
Record name | Melamine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | MELAMINE | |
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Record name | 1,3,5-Triazine-2,4,6-triamine | |
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Record name | Melamine | |
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Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | MELAMINE | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | MELAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |
Record name | MELAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
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Record name | Melamine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
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Record name | MELAMINE | |
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Density |
1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |
Record name | MELAMINE | |
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Record name | MELAMINE | |
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Record name | MELAMINE | |
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Vapor Density |
4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |
Record name | MELAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20588 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
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Vapor Pressure |
50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |
Record name | MELAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |
CAS No. |
108-78-1, 5432-64-4 | |
Record name | MELAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MELAMINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4,6-triamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Melamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MELAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |
Record name | MELAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20588 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MELAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.